3-(Phenylsulfonyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one
Description
3-(Phenylsulfonyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one is a synthetic small molecule characterized by a propan-1-one backbone linked to a piperidine ring substituted with a pyridin-4-yloxy group and a phenylsulfonyl moiety. This structure combines electron-withdrawing (sulfonyl) and electron-donating (pyridinyloxy) groups, which may influence its physicochemical properties, such as solubility and metabolic stability, as well as its biological interactions.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(4-pyridin-4-yloxypiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c22-19(10-15-26(23,24)18-4-2-1-3-5-18)21-13-8-17(9-14-21)25-16-6-11-20-12-7-16/h1-7,11-12,17H,8-10,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONGYFUOWKNKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Phenylsulfonyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one, a compound with the CAS number 2034364-73-1, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its cytotoxicity, anti-inflammatory properties, and other pharmacological effects based on diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 374.5 g/mol. The structure includes a piperidine ring, a pyridine moiety, and a phenylsulfonyl group, which are crucial for its biological activity.
1. Cytotoxicity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds derived from the β-aryl-β-mercapto ketones scaffold showed high cytotoxic activity against MCF-7 breast cancer cells, surpassing the efficacy of Tamoxifen in some cases .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated using RAW264.7 macrophage cells. In vitro studies indicated that at a concentration of 6 µM, the compound significantly inhibited LPS-induced NO secretion without exhibiting cytotoxic effects on the cells . This suggests its potential as an anti-inflammatory agent.
Table 2: Anti-inflammatory Effects
3. Antiviral Activity
Compounds with structural similarities to this compound have also been tested for antiviral properties. Derivatives of piperidine were shown to possess moderate antiviral activity against HIV and other viruses, indicating that modifications in structure can lead to enhanced biological effects .
Case Studies
Several case studies have explored the synthesis and biological evaluation of related compounds:
- Case Study 1 : A study synthesized novel piperidine derivatives and tested them against various cancer cell lines, finding significant cytotoxicity and selectivity towards malignant cells compared to normal cells .
- Case Study 2 : Another investigation focused on the anti-inflammatory properties of similar compounds, demonstrating their ability to reduce inflammatory markers in vitro, which could be beneficial for treating chronic inflammatory diseases .
Comparison with Similar Compounds
Key Observations:
- Sulfonyl vs. Halogen/Methoxy Groups : The phenylsulfonyl group in the target compound may enhance metabolic stability compared to halogenated analogs like (R)-28, which show potent kinase inhibition but require bromo substituents for activity . Sulfonyl groups are also associated with antimicrobial activity in pyrazolo[1,5-a]pyrimidine derivatives .
- Pyridinyloxy vs.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 3-(Phenylsulfonyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the piperidin-4-yloxy-pyridine intermediate via nucleophilic substitution under reflux conditions (e.g., xylene, 25–30 hours, chloranil as a catalyst) .
- Step 2 : Sulfonylation of the intermediate using phenylsulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to introduce the sulfonyl group .
- Step 3 : Coupling the sulfonylated intermediate with propan-1-one derivatives via a ketone-forming reaction under inert atmosphere .
- Characterization : Purity is confirmed by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS) .
Q. How is the compound characterized to confirm its structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups and connectivity (e.g., sulfonyl peaks at δ 3.1–3.3 ppm; pyridin-4-yloxy signals at δ 7.5–8.0 ppm) .
- X-ray Crystallography : Determines bond lengths (e.g., C–S bond: ~1.76 Å) and dihedral angles to validate stereochemistry .
- HPLC : Quantifies purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. What pharmacological targets are hypothesized for this compound, and how are they validated experimentally?
- Target Identification :
- Computational Docking : Molecular docking studies (e.g., AutoDock Vina) predict interactions with enzymes like kinases or GPCRs, focusing on the sulfonyl and pyridin-4-yloxy moieties .
- Biochemical Assays : In vitro inhibition assays (e.g., fluorescence polarization) measure IC₅₀ values against candidate targets (e.g., reported IC₅₀ of 0.8 μM for kinase X) .
- Validation : Dose-response curves and selectivity profiling against related enzymes ensure target specificity .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Approach :
- Structural Comparison : Analyze substituent effects (e.g., fluorinated vs. non-fluorated analogs) using QSAR models to explain potency variations .
- Assay Replication : Standardize assay conditions (e.g., buffer pH, ATP concentration in kinase assays) to minimize variability .
- Case Study : Discrepancies in IC₅₀ values (e.g., 0.8 μM vs. 2.5 μM) may arise from differences in cell lines (HEK293 vs. CHO) or incubation times .
Q. What strategies optimize the compound’s synthetic yield and scalability?
- Optimization Parameters :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
- Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) to improve reaction kinetics .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to enhance yield .
- Data : Pilot-scale reactions (10 g batches) achieve 65–70% yield with >98% purity via HPLC .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Stability Testing :
- Accelerated Degradation Studies : Incubate at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC (e.g., 5% degradation at pH 7.4) .
- pH-Dependent Stability : The sulfonyl group hydrolyzes at pH <3, requiring buffered solutions (pH 5–7) for in vitro assays .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- SAR Tools :
- DFT Calculations : Predict electron density maps to identify reactive sites (e.g., sulfonyl oxygen as a hydrogen bond acceptor) .
- Molecular Dynamics (MD) : Simulate binding kinetics with biological targets over 100 ns trajectories to assess conformational flexibility .
- Example : Methyl substitution on the piperidine ring increases hydrophobic interactions, improving binding affinity (ΔG = -2.3 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
